![molecular formula C15H19NO4 B12219352 1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid](/img/structure/B12219352.png)
1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid
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Overview
Description
1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid is a complex organic compound that belongs to the piperidine family. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound is characterized by the presence of a piperidine ring, a phenoxy group, and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions . The phenoxyacetyl group is then introduced through a nucleophilic substitution reaction, followed by the addition of the carboxylic acid group. Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction rates and yields .
Scientific Research Applications
1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The phenoxy group and the piperidine ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, depending on the specific target and the context of the interaction .
Comparison with Similar Compounds
1-[2-(2-Methylphenoxy)acetyl]piperidine-2-carboxylic acid can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant properties.
Icaridin: Used as an insect repellent, known for its effectiveness and safety.
Piperidine: The basic structure from which many derivatives are synthesized, widely used in pharmaceuticals.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other piperidine derivatives .
Properties
Molecular Formula |
C15H19NO4 |
---|---|
Molecular Weight |
277.31 g/mol |
IUPAC Name |
1-[2-(2-methylphenoxy)acetyl]piperidine-2-carboxylic acid |
InChI |
InChI=1S/C15H19NO4/c1-11-6-2-3-8-13(11)20-10-14(17)16-9-5-4-7-12(16)15(18)19/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,18,19) |
InChI Key |
OOTHMVWDIRDOPJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCCCC2C(=O)O |
Origin of Product |
United States |
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